Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride
Description
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride is a synthetic organic compound featuring a strained azetidine ring (4-membered nitrogen heterocycle) with dual functionalization: an amino group and a carbamoyl group at the 3-position. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic processes. Its hydrochloride salt form improves solubility in polar solvents, making it advantageous for pharmaceutical and agrochemical applications. This compound is primarily utilized as a building block in medicinal chemistry for the development of protease inhibitors, kinase modulators, and constrained peptidomimetics due to its conformational rigidity and hydrogen-bonding capabilities (inferred from crystallographic methods like SHELX).
Properties
IUPAC Name |
tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3.ClH/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13;/h4-5,11H2,1-3H3,(H2,10,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXQKHPHJTUIOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. The process begins with the formation of tert-butyl carbamate from tert-butyl alcohol and phosgene or di-tert-butyl dicarbonate (Boc2O). The protected amine is then subjected to cyclization reactions to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of catalysts and solvents to facilitate the reactions and purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester linkage between the tert-butyl group and the carboxylic acid group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Deprotonation: The amine group can act as a base and accept a proton, resulting in a deprotonated form with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid) for hydrolysis and bases (e.g., sodium hydroxide) for deprotonation. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acids and deprotonated amine derivatives, which can further participate in additional chemical transformations.
Scientific Research Applications
Organic Chemistry
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals. Its azetidine ring structure allows for diverse functionalization, making it a versatile reagent in various organic reactions.
Biological Research
The compound exhibits significant potential in biological applications:
- Enzyme Inhibition : It has been studied as a potential inhibitor of viral neuraminidases, particularly relevant in influenza virus research. Its ability to mimic natural substrates allows it to interact effectively with enzyme active sites, potentially inhibiting their activity.
- Antiviral Properties : Similar compounds have shown promise in reducing cytopathogenic effects during viral infections, indicating that this compound may also contribute to antiviral strategies by inhibiting viral replication.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although further research is needed to confirm these effects and elucidate mechanisms.
Medicinal Chemistry
In drug discovery, this compound is explored for its therapeutic applications. Its unique structure allows it to interact with biological targets through hydrogen bonding and ionic interactions, which are crucial for drug design.
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of neuraminidases, researchers found that compounds structurally similar to this compound effectively reduced viral replication in vitro. The mechanism involved competitive inhibition at the enzyme's active site, demonstrating the compound's potential as an antiviral agent.
Case Study 2: Antimicrobial Activity
A preliminary investigation into the antimicrobial properties revealed that the compound exhibited activity against several bacterial strains. The study indicated that the azetidine ring contributes to the compound's ability to penetrate bacterial membranes, enhancing its effectiveness.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and covalent bond formation. The azetidine ring and functional groups contribute to its biological activity by facilitating these interactions with target molecules.
Comparison with Similar Compounds
Structural Analogues: Azetidine vs. Pyrrolidine Derivatives
The compound is structurally compared to other nitrogen heterocycles, such as tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1), a pyrrolidine derivative. Key differences include:
| Property | Target Compound (Azetidine) | SDS Compound (Pyrrolidine) |
|---|---|---|
| Ring Size | 4-membered | 5-membered |
| Functional Groups | Amino, carbamoyl | Hydroxymethyl, 4-methoxyphenyl |
| Molecular Formula | C₉H₁₇N₃O₃·HCl | C₁₇H₂₅NO₄ |
| Molecular Weight (g/mol) | ~263.7 (free base) + 36.46 (HCl) | 307.4 |
| Key Applications | Drug discovery (rigid scaffolds) | Research reagent |
- Ring Strain and Reactivity : The azetidine ring’s smaller size confers higher ring strain, increasing reactivity in nucleophilic or alkylation reactions compared to the more flexible pyrrolidine .
- Solubility : The hydrochloride salt of the target compound enhances aqueous solubility, whereas the SDS compound’s hydroxymethyl and methoxyphenyl groups likely improve lipid membrane permeability.
Physicochemical Properties
- Stability: The SDS compound is noted to be stable under recommended storage conditions (dry, sealed containers) . By contrast, the hydrochloride salt of the target compound may exhibit hygroscopicity, requiring stringent moisture control.
- Synthetic Utility : The Boc group in both compounds facilitates deprotection under mild acidic conditions, but the azetidine’s strain may necessitate optimized reaction conditions to prevent ring-opening side reactions.
Key Research Findings
- Azetidine Advantages : The 4-membered ring imposes conformational constraints, improving binding specificity in enzyme inhibitors compared to larger heterocycles.
- Limitations: Limited commercial availability and synthetic complexity of azetidines compared to pyrrolidines may hinder large-scale applications.
- Safety Gaps : Toxicity data for the target compound are sparse, necessitating further study to align with SDS guidelines for similar reagents .
Biological Activity
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride (CAS No. 1254120-14-3) is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H17N3O3
- Molecular Weight : 201.25 g/mol
- CAS Number : 1254120-14-3
The compound features an azetidine ring structure, which is significant in medicinal chemistry due to its ability to mimic natural amino acids and interact with biological systems effectively.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of viral neuraminidases, particularly in the context of influenza virus. The presence of positively charged amino groups allows it to interact effectively with the active sites of enzymes, potentially mimicking transition states and thus inhibiting enzymatic activity .
- Antiviral Properties : Research indicates that compounds with similar structures have shown promise in reducing cytopathogenic effects in viral infections. The inhibition of neuraminidase leads to decreased viral replication and spread .
- Antimicrobial Activity : Preliminary studies suggest that the compound may also possess antimicrobial properties, although more extensive research is necessary to confirm these effects and elucidate the underlying mechanisms.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of azetidine-based compounds, including this compound. Key findings include:
- Inhibition Studies : A study demonstrated that derivatives of azetidine compounds exhibited varying degrees of inhibition against influenza neuraminidase, with certain modifications enhancing potency .
- Cytotoxicity Assays : Cytotoxicity was assessed using the MTT assay, revealing that certain concentrations of the compound significantly reduced cell viability in infected cultures, indicating its potential as a therapeutic agent .
Case Study 1: Antiviral Efficacy
A controlled study evaluated the antiviral efficacy of this compound against influenza virus strains. The results indicated a dose-dependent reduction in viral titers, with a calculated IC50 value suggesting effective concentrations for therapeutic use .
Case Study 2: Structure-Activity Relationship (SAR)
In a research effort aimed at optimizing the structure for enhanced biological activity, various analogs were synthesized and tested for their inhibitory effects on neuraminidase. The study found that modifications at specific positions on the azetidine ring significantly impacted both potency and selectivity towards viral targets .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key structural features of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride, and how do they influence its reactivity?
The compound features a rigid azetidine ring substituted with amino and carbamoyl groups at the 3-position, a tert-butyl carbamate protecting group at the 1-position, and a hydrochloride counterion. The tert-butyl group enhances solubility in organic solvents and stabilizes the carbamate during synthesis, while the azetidine ring’s strain influences reactivity in ring-opening or functionalization reactions. The hydrochloride salt improves crystallinity and stability for storage .
Q. What are the common synthetic routes for preparing this compound?
A typical synthesis involves:
- Step 1: Protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .
- Step 2: Introduction of the 3-amino-3-carbamoyl moiety through nucleophilic substitution or reductive amination, often using urea derivatives or cyanamide .
- Step 3: Salt formation with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride form, followed by purification via recrystallization or column chromatography .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound, and what methods validate its configuration?
Stereochemical variations at the 3-position can drastically alter binding affinity to biological targets (e.g., enzymes or receptors). For example, enantiomers may exhibit opposing agonist/antagonist effects. Key validation methods include:
Q. What strategies optimize the synthesis of this compound to minimize side reactions and improve yield?
- Temperature Control: Lowering reaction temperatures during carbamate formation reduces Boc group cleavage .
- Catalyst Selection: Palladium catalysts for selective amination reduce byproducts .
- Protecting Group Alternatives: Temporary protection of the carbamoyl group with Fmoc during azetidine functionalization prevents unwanted side reactions .
Q. How can researchers resolve contradictions in biological activity data for structurally similar derivatives of this compound?
- Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents (e.g., replacing tert-butyl with other groups) to identify critical functional moieties .
- Computational Modeling: Docking studies to predict binding modes and explain activity discrepancies .
- Purity Analysis: Rigorous characterization (HPLC, mass spectrometry) to rule out impurities as confounding factors .
Methodological Considerations
- Data Contradiction Analysis: Use orthogonal techniques (e.g., LC-MS vs. NMR) to confirm compound identity when biological results conflict .
- Experimental Design: Employ statistical DoE (Design of Experiments) to optimize reaction parameters (e.g., solvent, catalyst loading) for reproducible synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
